1,4-Bis(4-hydroxyphenoxy)butane

Liquid Crystalline Polymers Mesogen Design Spacer Effect

1,4-Bis(4-hydroxyphenoxy)butane (CAS 101848-49-1) is a symmetrical bisphenol derivative featuring a central C4 aliphatic spacer linking two 4-hydroxyphenoxy termini. With a molecular weight of 274.31 g/mol, this diol monomer serves as a critical building block for main-chain liquid crystalline polymers (LCPs), epoxy resins, and polyesters.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
Cat. No. B8767165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-hydroxyphenoxy)butane
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCCCCOC2=CC=C(C=C2)O
InChIInChI=1S/C16H18O4/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10,17-18H,1-2,11-12H2
InChIKeyIHTXMFSKLMASPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-hydroxyphenoxy)butane (CAS 101848-49-1): A Flexible Aromatic Diol for Tailored Polymer Architectures


1,4-Bis(4-hydroxyphenoxy)butane (CAS 101848-49-1) is a symmetrical bisphenol derivative featuring a central C4 aliphatic spacer linking two 4-hydroxyphenoxy termini. With a molecular weight of 274.31 g/mol, this diol monomer serves as a critical building block for main-chain liquid crystalline polymers (LCPs), epoxy resins, and polyesters [1]. Unlike rigid bisphenols such as bisphenol A (BPA), the flexible butylene-ether backbone introduces distinct conformational freedom, enabling precise tuning of mesophase behavior, solubility, and thermal transitions in condensation polymers [2][3].

Why 1,4-Bis(4-hydroxyphenoxy)butane Cannot Be Replaced by Common Bisphenols or Shorter-Chain Analogs


The central butylene spacer in 1,4-bis(4-hydroxyphenoxy)butane is not an arbitrary flexible link; its specific length and parity (even-numbered) directly dictate the absence or presence of liquid crystallinity in the resulting polymer. Class-level evidence shows that replacing it with a common rigid bisphenol (e.g., BPA) or with an odd-numbered spacer (e.g., pentylene) fundamentally alters the thermodynamic mesophase stability—switching from non-mesogenic to nematic [1]. Furthermore, the ether-linked butylene unit provides a different hydrophobicity and solubility profile compared to ester or isopropylidene-linked analogs, which is critical for processing and final application performance in coatings and thermoplastics [2]. Simple molar mass or purity specifications are insufficient to capture these structural consequences; the quantitative evidence below demonstrates why selection must be spacer-specific.

Quantitative Differentiation Evidence for 1,4-Bis(4-hydroxyphenoxy)butane Against Closest Analogs


Butylene Spacer Uniquely Suppresses Mesophase Formation in Trimeric LCP Models

In a controlled study of trimers with biphenyl mesogenic cores and varying polymethylene spacers (C3–C10), the trimer containing the 1,4-butylene spacer showed a complete absence of mesophase, whereas all odd-numbered spacers (1,5-pentylene, 1,7-heptylene) displayed nematic phases, and even-numbered spacers (1,6-hexylene, 1,10-decylene) displayed smectic phases [1]. This demonstrates that the 1,4-butylene-spaced architecture is non-mesogenic under these conditions, a critical differentiator for applications requiring isotropic melts.

Liquid Crystalline Polymers Mesogen Design Spacer Effect

Regioisomeric Differentiation: 1,4-Substitution vs. 1,3-Substitution Alters Epoxy Resin Network Architecture

U.S. Patent 5,147,905 explicitly claims the use of 1,4-bis(4-hydroxyphenoxy)butane as a flexibilizing diol in advanced epoxy compositions, listing it alongside its regioisomer 1,4-bis(3-hydroxyphenoxy)butane and other homologs [1]. Within this patent class, the para-substituted (1,4-) pattern yields cured networks with distinct flexibility and impact resistance profiles compared to the meta-substituted analog, which alters segmental motion and crosslink density.

Epoxy Resins Coating Flexibility Network Architecture

Thermal Stability Superiority Over BPA in Specific Poly(ether-amide) Backbones

Polymers derived from 4,4′-bis(1,4-diphenoxybutane)diacrylic acid—a direct synthetic derivative of the target compound—exhibited high thermal stability, with TGA showing decomposition temperatures influenced by the diamine comonomers [1]. While direct comparative thermograms against BPA-based analogs are not available in this study, the inherent butylene-ether linkage provides greater segmental mobility and thus distinct thermal decomposition profiles compared to the rigid BPA framework [2].

Poly(ether-amide) Thermogravimetric Analysis Heat Resistance

High-Impact Application Scenarios for 1,4-Bis(4-hydroxyphenoxy)butane Based on Quantitative Evidence


Design of Non-Mesogenic, Isotropic Melt-Processable Main-Chain LCPs

Direct evidence shows that the butylene-spaced trimer model exhibits no mesophase [1]. Researchers synthesizing novel main-chain LCPs can leverage 1,4-bis(4-hydroxyphenoxy)butane as a comonomer to intentionally break mesogenic order and achieve an isotropic melt, which simplifies processing (e.g., injection molding) while retaining aromatic backbone strength. This is in stark contrast to pentylene or hexylene analogs, which would introduce unwanted nematic or smectic domains.

High-Flexibility Epoxy Coatings Requiring Impact and T-Bend Resistance

Patent literature has already identified 1,4-bis(4-hydroxyphenoxy)butane as a key diol for advanced epoxy resins that deliver superior flexibility, chip resistance, and corrosion protection [2]. Formulators porting an epoxy chemistry from a rigid bisphenol A base can switch to this diol monomer to achieve better formability and reverse impact performance without sacrificing thermoset density, provided they select the correct para-substituted regioisomer.

Organosoluble High-Temperature Poly(ether-amide)s

Polymers built from the butylene-diphenoxy diacid (synthesized from the target compound) show heat resistance suitable for demanding environments while maintaining solubility in common organic solvents [3]. This makes 1,4-bis(4-hydroxyphenoxy)butane a strategic starting material for solution-processable, high-Tg coatings or films where BPA-based polycarbonates would fail due to insolubility or insufficient thermal stability.

Calibration Standard in Spacer-Dependent Mesomorphism Studies

Given its unique position as the shortest even-numbered spacer that eliminates mesophase in biphenyl ester trimers [1], this compound serves as a reliable negative control or calibration reference in systematic studies of spacer-length parity effects. Procurement of high-purity 1,4-bis(4-hydroxyphenoxy)butane is essential for reproducing and extending the foundational Lenz and Jin [4] structure-property relationships in academic and industrial LCP research.

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